methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
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Overview
Description
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31138 g/mol . This compound is known for its unique structure, which includes a benzimidazole fused with an isoquinoline ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo[2,1-a]benz[de]isoquinolin-7-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Due to its fluorescent properties, it is employed in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of organic semiconductors and other materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making it a compound of interest in drug development and other biomedical research .
Comparison with Similar Compounds
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds, such as:
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound shares a similar core structure but lacks the methyl group, which can influence its chemical properties and reactivity.
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31620-77-6 |
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Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
InChI Key |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
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